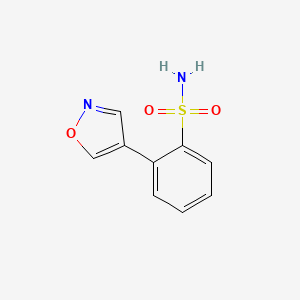

2-(Isoxazol-4-yl)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87488-72-0 |

|---|---|

Molecular Formula |

C9H8N2O3S |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

2-(1,2-oxazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-8(9)7-5-11-14-6-7/h1-6H,(H2,10,12,13) |

InChI Key |

BOKUUSMOZHBZLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CON=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Conventional Synthetic Routes to Isoxazolyl Benzenesulfonamides

Conventional methods for synthesizing the isoxazolyl benzenesulfonamide (B165840) scaffold have been well-established, providing fundamental pathways to this class of compounds.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of isoxazolyl benzenesulfonamides. A common approach involves the reaction of a suitably substituted benzenesulfonamide derivative with a diketone or a related precursor. For instance, the Claisen-Schmidt condensation of N-(4-acetyl-phenyl)-benzenesulfonamide with aromatic aldehydes can produce chalcone (B49325) intermediates. derpharmachemica.com These chalcones can then be further reacted to form the isoxazole (B147169) ring. derpharmachemica.com

Another key condensation reaction is the formation of the sulfonamide group itself. The reaction of 2-(isoxazol-4-yl)benzenesulfonyl chloride with concentrated ammonium (B1175870) hydroxide (B78521) in a suitable solvent like tetrahydrofuran (B95107) directly yields 2-(isoxazol-4-yl)benzenesulfonamide. prepchem.com This method is straightforward for the final step of the synthesis, provided the sulfonyl chloride precursor is available. prepchem.com Similarly, the condensation of substituted sulfonamides with glyoxal (B1671930) has been explored, although this can lead to complex product mixtures. mdpi.commdpi.com

The table below summarizes key condensation reactions in the synthesis of related isoxazolyl benzenesulfonamides:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-(4-acetyl-phenyl)-benzenesulfonamide | Aromatic aldehydes | Chalcone intermediates for isoxazoles | derpharmachemica.com |

| 2-(Isoxazol-4-yl)benzenesulfonyl chloride | Ammonium hydroxide | This compound | prepchem.com |

| Substituted sulfonamides | Glyoxal | Complex condensation products | mdpi.commdpi.com |

Cyclization and Cycloaddition Approaches

Cyclization and cycloaddition reactions are fundamental to forming the isoxazole ring. The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a widely used and powerful method for constructing the isoxazole core. derpharmachemica.comnih.gov Nitrile oxides can be generated in situ from aldoximes. nih.gov This approach allows for the synthesis of a variety of substituted isoxazoles. nih.govbeilstein-journals.org

Intramolecular cycloadditions offer an efficient way to construct complex, fused ring systems containing an isoxazole. mdpi.com For example, an intramolecular [3+2] cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime has been used to create a tetracyclic isoxazole-containing system. mdpi.com Another strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to produce 3,5-disubstituted 4-haloisoxazoles. nih.gov

Key cyclization and cycloaddition strategies are highlighted in the table below:

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Nitrile Oxide and Alkyne/Alkene | Substituted Isoxazole | derpharmachemica.comnih.gov |

| Intramolecular [3+2] Cycloaddition | N-propargylbenzimidazole oxime derivative | Tetracyclic Isoxazole | mdpi.com |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime and Halogen | 3,5-Disubstituted 4-haloisoxazole | nih.gov |

Derivatization of Benzenesulfonamide Precursors

The synthesis of this compound can also be achieved by modifying existing benzenesulfonamide structures. This often involves introducing the isoxazole ring onto a pre-formed benzenesulfonamide. For instance, a general method involves the reaction of aminobenzenesulfonamides with aromatic bis-isocyanates to create ureido-substituted benzenesulfonamides, which can then be further modified. researchgate.net

Another approach starts with a substituted aniline, which is converted to a benzenesulfonyl chloride via a Sandmeyer reaction. nih.gov This sulfonyl chloride can then be reacted with ammonia (B1221849) to form the sulfonamide. nih.gov Subsequent reactions can then be used to construct the isoxazole ring. The "tail approach" is a strategy where different substituents are added to a core benzenesulfonamide structure to create a library of derivatives. nih.gov

Microwave-Assisted Synthesis in Isoxazolyl Benzenesulfonamide Chemistry

Microwave-assisted synthesis has emerged as a valuable tool for accelerating the synthesis of isoxazolyl benzenesulfonamides, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comderpharmachemica.com For example, the reaction of N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide with hydroxylamine (B1172632) hydrochloride proceeds smoothly in ethanol (B145695) under microwave irradiation to afford N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamides in just 4-5 minutes, and notably, without the need for a piperidine (B6355638) catalyst that is required under conventional heating. derpharmachemica.comderpharmachemica.com

Microwave irradiation has also been successfully employed in the 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolidines and for the efficient synthesis of 3-substituted bis-isoxazole ethers. beilstein-archives.orgnih.gov This technique offers an environmentally friendly and efficient alternative for the construction of the isoxazole ring system. nih.gov

The following table compares conventional and microwave-assisted synthesis for a specific reaction:

| Reaction | Conditions | Time | Catalyst | Reference |

| N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide + Hydroxylamine HCl | Conventional Heating (Reflux in ethanol) | 6-8 hours | Piperidine | derpharmachemica.com |

| N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide + Hydroxylamine HCl | Microwave Irradiation (Ethanol) | 4-5 minutes | None | derpharmachemica.comderpharmachemica.com |

Catalytic Approaches in Isoxazolyl Benzenesulfonamide Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of isoxazolyl benzenesulfonamides is no exception. Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex structures of many pharmaceuticals. nih.gov While direct examples for this compound are not prevalent in the provided results, the principles are applicable. For instance, copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes are used to synthesize 3,5-disubstituted isoxazoles. derpharmachemica.com

Furthermore, the synthesis of benzenesulfonamide derivatives can involve transition metal-catalyzed cross-coupling reactions. For example, the coupling of a substituted benzenesulfonamide with an appropriate partner can be carried out using copper(I) iodide (CuI) with L-proline and potassium phosphate (B84403) (K3PO4) in DMSO at elevated temperatures. nih.gov The use of transition metals like palladium (Pd), nickel (Ni), and copper (Cu) in desulfonylative cross-coupling reactions of benzylic sulfone derivatives highlights the potential of these catalysts in manipulating sulfonamide-containing structures. nih.gov

Advanced Synthetic Transformations for Specific Regioisomers

The synthesis of specific regioisomers of this compound requires precise control over the introduction of substituents on both the isoxazole and the benzene (B151609) rings. Advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, play a crucial role in achieving this regioselectivity. nih.govsigmaaldrich.comlibretexts.org

Starting from a pre-formed 4-halo-substituted isoxazole, typically a 4-iodoisoxazole (B1321973) as described in the previous section, various organometallic reagents can be coupled to introduce the desired benzenesulfonamide moiety. The choice of coupling partners and reaction conditions is critical for the successful synthesis of the target regioisomer.

A plausible strategy for the synthesis of this compound would involve the Suzuki-Miyaura coupling of a 4-iodoisoxazole with 2-(boronic acid)benzenesulfonamide or its corresponding ester. The reactivity of different halogen leaving groups in palladium-catalyzed couplings generally follows the order I > Br > OTf >> Cl. libretexts.org This high reactivity of iodo-substituted precursors makes them ideal substrates for these transformations.

The following table provides examples of palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound derivatives.

| Reaction Type | Aryl Halide | Organometallic Reagent | Catalyst/Ligand | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodoisoxazole | Arylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Coupling with a benzenesulfonamide-boronic acid derivative. nih.gov |

| Sonogashira | 4-Iodoisoxazole | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Introduction of an alkynyl-linked benzenesulfonamide precursor. sigmaaldrich.com |

| Heck | 4-Iodoisoxazole | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Formation of a vinyl-bridged benzenesulfonamide derivative. sigmaaldrich.com |

| Buchwald-Hartwig | Aryl halide | Sulfonamide | Pd₂(dba)₃/Xantphos | Direct amination of an aryl halide with a sulfonamide. princeton.edu |

Furthermore, the regioselective synthesis of the benzenesulfonamide portion of the molecule is equally important. Traditional methods for the synthesis of arylsulfonyl chlorides often involve electrophilic aromatic substitution with chlorosulfonic acid, which can lead to mixtures of regioisomers depending on the directing effects of the substituents already present on the aromatic ring. nih.gov More modern approaches, such as palladium-catalyzed chlorosulfonylation of arylboronic acids, offer milder conditions and potentially greater regiochemical control. nih.gov This method allows for the preparation of arylsulfonyl chlorides from readily available arylboronic acids, which can then be reacted with ammonia to form the desired sulfonamide. nih.gov

By combining the strategic construction of the 4-arylisoxazole core via electrophilic cyclization with advanced palladium-catalyzed cross-coupling and regioselective sulfonation techniques, specific regioisomers of this compound can be synthesized with a high degree of control.

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization (beyond basic compound identification)

Spectroscopic techniques are fundamental in determining the electronic and vibrational states of the molecule, as well as the precise chemical environment of each atom.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For 2-(Isoxazol-4-yl)benzenesulfonamide, the spectra would be characterized by specific vibrational frequencies corresponding to the sulfonamide, benzene (B151609), and isoxazole (B147169) moieties.

Key expected vibrational bands include:

Sulfonamide Group: Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1360-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibration of the primary sulfonamide would typically appear as a medium-to-strong band around 3300-3200 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for both the benzene and isoxazole rings would be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce a series of peaks in the 1600-1450 cm⁻¹ region.

Isoxazole Ring: Vibrations specific to the C=N and N-O bonds within the isoxazole ring are also anticipated, contributing to the fingerprint region of the spectrum.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3300 - 3200 |

| S=O Asymmetric & Symmetric Stretch | 1360 - 1330 & 1170 - 1150 | |

| Aromatic Rings (Benzene & Isoxazole) | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

NMR spectroscopy provides detailed information about the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, allowing for the complete assignment of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and benzene rings.

Isoxazole Protons: The isoxazole ring has two protons, which would likely appear as singlets or narrow doublets in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the heteroatoms.

Benzenesulfonamide (B165840) Protons: The ortho-substituted benzene ring gives rise to a complex multiplet pattern for its four protons, expected in the δ 7.5–8.5 ppm range. The protons closest to the electron-withdrawing sulfonyl group would be the most deshielded and resonate at the lower end of this range.

Sulfonamide Protons: The two protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom.

Isoxazole Carbons: The carbons of the isoxazole ring are expected to resonate between δ 140–160 ppm.

Benzene Carbons: The six carbons of the benzene ring would appear in the typical aromatic region of δ 120–145 ppm. The carbon atom directly attached to the sulfonyl group (C-S) and the carbon attached to the isoxazole ring would be significantly influenced by these substituents. The sulfonyl-bearing carbon is anticipated around δ 125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Isoxazole-H | 8.0 - 9.0 |

| Benzene-H | 7.5 - 8.5 | |

| -NH₂ | Variable (Broad Singlet) | |

| ¹³C | Isoxazole-C | 140 - 160 |

| Benzene-C | 120 - 145 |

Electronic absorption spectroscopy, typically using UV-Visible light, probes the electronic transitions within the molecule. The spectrum of this compound would be dominated by transitions associated with its two aromatic systems. Strong absorption bands corresponding to π-π* transitions are expected for both the benzenesulfonamide and isoxazole rings. Weaker n-π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide and isoxazole groups, would also be anticipated, likely appearing as shoulders on the main absorption bands. The interaction between the two aromatic rings could lead to shifts in the absorption maxima compared to the individual chromophores.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the packing of molecules in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related sulfonamide structures allows for a detailed prediction of its key structural features. chemicalbook.compharmaffiliates.com

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor, while the sulfonyl oxygens and the isoxazole nitrogen atom are effective hydrogen bond acceptors. chemenu.com This functionality strongly suggests that the crystal packing of this compound would be dominated by an extensive network of intermolecular hydrogen bonds. Based on analogous structures, it is highly probable that molecules would form centrosymmetric dimers via a pair of N-H···N (sulfonamide to isoxazole) or N-H···O (sulfonamide to sulfonyl) hydrogen bonds. chemicalbook.com These dimers could then be further linked into chains or sheets through weaker C-H···O interactions. chemicalbook.com

Conformational Landscape and Dynamics

The flexibility of the molecule is centered around two main torsional angles: one defining the rotation of the isoxazole ring relative to the benzenesulfonamide core, and the other related to the orientation of the sulfonamide group itself. These rotations are not entirely free, as they are influenced by steric hindrance between the atoms of the two rings and the sulfonamide moiety, as well as by electronic effects such as conjugation.

Molecular dynamics (MD) simulations have been utilized in the study of isoxazole-sulfonamide hybrids to explore their conformational space and binding modes with biological macromolecules. researchgate.net For instance, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. Such studies provide insight into how the molecule might adapt its shape upon binding to a receptor. peerj.com

Table 1: Representative Bond Lengths and Angles for a Benzenesulfonamide Moiety

| Parameter | Typical Value Range | Notes |

| S-O (sulfonyl) | 1.42 - 1.45 Å | Double bond character |

| S-N | 1.60 - 1.65 Å | Single bond |

| S-C (aromatic) | 1.75 - 1.80 Å | Single bond |

| O-S-O Angle | 118 - 122° | |

| N-S-C Angle | 105 - 110° | |

| O-S-N Angle | 105 - 110° |

Note: These are generalized values from related sulfonamide structures and are for illustrative purposes. Actual values for this compound may vary.

The planarity of the isoxazole ring and the benzene ring is generally maintained, with the primary conformational flexibility arising from the rotation around the C-S and S-N bonds, as well as the bond linking the two aromatic systems. The specific substitution pattern on the isoxazole ring influences the conformational preferences.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Quantum Chemical Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of quantum chemical properties.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical studies have been conducted on benzenesulfonamide (B165840) derivatives to optimize their molecular structures. These calculations, often performed using methods like DFT/B3LYP with a 6-31G(d) basis set or Hartree-Fock (HF)/6-31G(d), help in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. researchgate.net For instance, in a study of a related compound, the optimized structure was compared with experimental crystallographic data to validate the computational method. researchgate.net The analysis of the electronic structure provides insights into the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be excited more easily, indicating higher reactivity. researchgate.net For various benzenesulfonamide derivatives, these electronic properties, including the energy bandgap, ionization potential, and electron affinity, have been investigated using FMO theory. researchgate.net This analysis is instrumental in predicting how the molecule might interact with other chemical species. youtube.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. chemrxiv.org The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For example, in A,B-isoxazole derivatives, MEP maps have been calculated from crystal structures to show that the addition of an isoxazole (B147169) ring introduces a significant negative partial charge. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand recognition. chemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net For instance, NBO analysis has been used to confirm the existence of intramolecular hydrogen bonds in para-substituted N-methyl-N-nitrosobenzenesulfonamide molecules. researchgate.net This analysis can also reveal the delocalization of electron density between orbitals, which can influence the stability and reactivity of the molecule. researchgate.net In the study of isoconazole (B1215869) and bifonazole, NBO methods were used alongside DFT to explain differences in their UV-vis spectra. nih.gov

Theoretical Spectroscopic Property Prediction

DFT calculations are frequently used to predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov These theoretical predictions are then compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.gov For example, studies on benzenesulfonamide derivatives have involved the calculation of vibrational modes using DFT/B3LYP methods to assign experimental FT-IR peaks. researchgate.netresearchgate.net Similarly, the Gauge-Invariant Atomic Orbital (GIAO) approach is often applied to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions is often dependent on the choice of the functional and basis set used in the DFT calculations. nih.gov

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in drug design and discovery for understanding the binding modes and affinities of potential drug candidates.

In the context of benzenesulfonamide derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets, such as human carbonic anhydrase (hCA) isoforms. nih.govnih.govresearchgate.net These simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.govnih.gov For instance, docking studies of triazole benzenesulfonamide derivatives with hCA IX have predicted binding affinities and specific hydrogen bond interactions with residues like Gln92, Thr200, and His68. researchgate.net The results of these simulations provide valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent and selective inhibitors. nih.govnih.gov

| Parameter | Value | Reference |

| Molecular Geometry Optimization Method | DFT/B3LYP/6-31G(d), HF/6-31G(d) | researchgate.net |

| HOMO-LUMO Energy Gap (Example Azo Dye) | 3.34 eV | researchgate.net |

| Ionization Potential Energy (Example Azo Dye) | 6.24 eV | researchgate.net |

| Electron Affinity (Example Azo Dye) | 2.90 eV | researchgate.net |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the binding. For benzenesulfonamide derivatives, including those with isoxazole moieties, docking studies have been instrumental in predicting their interactions with biological targets such as enzymes.

Detailed Research Findings: Studies on related compounds, such as isoxazolyl-phenyl benzenesulfonamide derivatives, have utilized molecular docking to explore potential interactions with targets like the KSHV thymidylate synthase complex. researchgate.net For instance, the derivative 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP) was evaluated to understand its binding potential. researchgate.net Similarly, docking simulations for other sulfonamides have been performed against enzymes like carbonic anhydrase and urease, providing insights into binding affinities, often expressed as binding energy or inhibition constants (Ki). nih.gov The general approach involves positioning the ligand within the active site of the protein and scoring the poses based on energy calculations. These scores, such as the Glide score (G-score), indicate the predicted binding affinity. jocpr.com

| Compound/Analogue | Target Protein | Predicted Binding Affinity/Score | Reference |

| Phthalyl Sulfacetamide | Hydrolase Inhibitor (4MJO) | G-Score: -10.07 kcal/mol | jocpr.com |

| Phthalyl Sulfacetamide | Transport Protein (3UA8) | G-Score: -8.917 kcal/mol | jocpr.com |

| N-(5-methyl-isoxazol-3-yl) Derivative | Carbonic Anhydrase I (hCA I) | Ki: 73.7 μM | nih.gov |

| N-(5-methyl-isoxazol-3-yl) Derivative | Carbonic Anhydrase II (hCA II) | Ki: > 100 μM | nih.gov |

Ligand-Target Recognition Mechanisms

Beyond predicting affinity, computational models elucidate the specific molecular interactions that govern ligand-target recognition. These mechanisms are critical for understanding inhibitor potency and selectivity. For sulfonamides, a well-established recognition pattern involves the sulfonamide group (-SO₂NH₂) itself.

Detailed Research Findings: In the context of carbonic anhydrase (CA) inhibitors, the sulfonamide moiety is known to coordinate directly with the zinc ion (Zn²⁺) in the enzyme's active site. Molecular docking studies on various benzenesulfonamide derivatives consistently show this key interaction. nih.gov The remainder of the molecule, often referred to as the "tail," extends into the active site cavity and forms additional interactions. The "tail approach" in inhibitor design specifically leverages this, where attaching diverse heterocyclic moieties like isoxazole to the benzenesulfonamide scaffold aims to create selective interactions with hydrophobic or hydrophilic residues in the active site. nih.gov In silico studies on N-(6-Indazolyl)benzenesulfonamide derivatives have similarly highlighted how specific amino acid residues within a protein's binding site form hydrogen bonds and other non-covalent interactions with the ligand, stabilizing the complex. bohrium.com

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and observing any conformational changes that may occur upon binding. nih.gov

Detailed Research Findings: For N-(6-Indazolyl)benzenesulfonamide derivatives, MD simulations were employed to validate the results of initial docking studies. bohrium.com These simulations confirmed that the most potent compounds formed stable and robust complexes with their target proteins throughout the simulation period. bohrium.com By tracking the atomic movements over time, MD can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with surrounding amino acid residues, providing a more accurate assessment of the binding stability than docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new compounds and guide the design of more potent molecules.

Detailed Research Findings: A QSAR study was conducted on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives to understand their anticancer properties. nih.gov Notably, this study included a derivative with an isoxazole ring. The results indicated that for this specific molecular framework, the presence of the isoxazole moiety led to a lack of anticancer activity against the tested cell lines. nih.gov Another QSAR analysis on a different series of benzenesulfonamides identified several key molecular descriptors that control cytotoxic activity, including GETAWAY descriptors (related to molecular geometry and topology), radial distribution function descriptors, and the hydrophilic factor (Hy). nih.gov Such models are invaluable for identifying which structural features are beneficial or detrimental to the desired biological effect.

Lattice Energy and Interaction Energy Analysis

The stability of a compound in its solid, crystalline state is governed by the interactions between its molecules in the crystal lattice. Computational analysis of lattice energy and intermolecular interaction energies can quantify these forces, providing insight into the crystal packing and physical properties of the material.

Detailed Research Findings: Studies on related sulfonamides and other molecular crystals utilize methods like the PIXEL formulation to calculate the lattice energy. jocpr.com This method dissects the total energy into distinct physical components: coulombic, polarization, dispersion, and repulsion. jocpr.com For example, in an analysis of benzimidazole (B57391) derivatives, the total interaction energy between molecular pairs was calculated, revealing that interactions like N-H···N and C-H···π play a crucial role in stabilizing the crystal structure. researchgate.net The contribution of each energy component can be quantified; for instance, a specific molecular stacking motif might be stabilized primarily by dispersive forces, while another interaction involving hydrogen bonds would have a significant coulombic component. researchgate.net This analysis helps in understanding the nature and strength of the non-covalent interactions that dictate the supramolecular assembly.

| Interaction Type | Example Contribution | Reference |

| Coulombic Energy | Can be a major component in hydrogen-bonded pairs. | jocpr.comresearchgate.net |

| Polarization Energy | Represents the energy of induced dipole interactions. | jocpr.com |

| Dispersion Energy | Often the largest stabilizing component in stacking interactions. | jocpr.comresearchgate.net |

| Repulsion Energy | Represents the destabilizing energy from steric clashes. | jocpr.com |

Investigation of Biological Targets and Mechanistic Pathways

Enzyme Inhibition Studies (In vitro/Ex vivo)

Comprehensive searches were conducted to identify studies on the inhibitory effects of 2-(Isoxazol-4-yl)benzenesulfonamide on various enzyme systems.

Carbonic Anhydrase (CA) Isoform Inhibition and Selectivity

No studies were identified that specifically investigated the inhibitory activity of this compound against any carbonic anhydrase isoforms. While the benzenesulfonamide (B165840) moiety is a well-known pharmacophore for carbonic anhydrase inhibitors, and various derivatives have been studied, data for the 2-(isoxazol-4-yl) substituted compound is not available in the current scientific literature.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 vs. COX-2 Selectivity)

There are no published reports detailing the in vitro or ex vivo inhibition of cyclooxygenase (COX) enzymes, COX-1 or COX-2, by this compound. Consequently, no data on its potency or selectivity for these enzymes is available.

Other Enzyme Targets (e.g., Insulysin Inhibitors, Proteases)

No research has been published on the potential of this compound to inhibit other enzymes such as insulysin or other proteases.

Receptor Binding and Modulation Studies (In vitro)

Efforts to retrieve data on the binding and modulation of key receptors by this compound yielded no specific results.

Endothelin Receptor Antagonism (ETA, ETB)

There is no available data from in vitro studies to suggest that this compound acts as an antagonist for either the endothelin-A (ETA) or endothelin-B (ETB) receptors.

Cannabinoid Receptor Binding (CB1, CB2)

No studies have been performed to assess the binding affinity of this compound for the cannabinoid receptors CB1 and CB2.

Opioid Receptor Binding

Direct studies on the opioid receptor binding profile of this compound are not extensively documented in the available literature. However, research on structurally related compounds, particularly the selective COX-2 inhibitor Celecoxib, which contains a diarylisoxazole structure, suggests an indirect interaction with the opioid system.

A study on the hypoalgesic effects of Celecoxib in a rat model of thermal hyperalgesia demonstrated that its pain-relieving properties are mediated by peripheral mu-, kappa-, and delta-opioid receptors. nih.gov This suggests that while not being a classical opioid agonist, the molecule's mechanism of action involves the endogenous opioid system. The analgesic effects of Celecoxib were reversed by opioid receptor antagonists, indicating a functional interplay. nih.gov

Furthermore, Valdecoxib, another structurally similar compound featuring a 4-isoxazolyl-benzenesulfonamide core, has been shown to have opioid-sparing effects in postoperative pain management. nih.govnih.gov This reduction in the need for opioid analgesics implies that the compound effectively manages pain through pathways that may overlap with or complement those targeted by opioids, though this does not confirm direct binding to opioid receptors. nih.govnih.gov The primary mechanism of these compounds is the inhibition of the COX-2 enzyme, which reduces the production of prostaglandins (B1171923) involved in pain and inflammation, thereby lessening the reliance on opioid medications for pain control. mayoclinic.orgada.org

Glucagon (B607659) Receptor Antagonism

There is currently no significant scientific literature available that establishes a direct link between this compound or its close structural analogues, such as Valdecoxib and Parecoxib, and antagonism of the glucagon receptor. pfizer.comwikipedia.orgnih.govnih.gov Research into glucagon receptor antagonists has primarily focused on other chemical classes of compounds for the management of type 2 diabetes. nih.govnih.gov

Cellular Pathway Modulation (In vitro)

The isoxazole (B147169) nucleus is a key structural feature in several synthetic compounds designed as potential anticancer agents. Studies on novel synthetic isoxazole derivatives have shown that they possess significant pro-apoptotic activity. nih.gov In vitro experiments using human erythroleukemic K562 cells demonstrated that certain isoxazole derivatives can induce both early and late-stage apoptosis. nih.gov This activity is linked to the ability of these compounds to act as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is often overexpressed in cancer cells and is critical for the stability and function of many oncoproteins. nih.gov By inhibiting HSP90, these isoxazole-containing compounds can trigger the degradation of client proteins essential for tumor cell survival, thereby leading to apoptosis.

For example, a study on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives reported potent pro-apoptotic effects, with some derivatives inducing apoptosis in over 50% of treated K562 cells. nih.gov This indicates that the isoxazole scaffold is a promising pharmacophore for the development of apoptosis-inducing anticancer drugs.

Table 1: Apoptotic Activity of Representative Isoxazole Derivatives in K562 Cells

| Compound Derivative | Concentration | Apoptotic Effect (%) |

|---|---|---|

| Derivative 4 | 100 nM | 80.10% |

| Derivative 8 | 10 µM | 90.60% |

| Derivative 11 | 200 µM | 88.50% |

Data synthesized from research on novel isoxazole derivatives. nih.gov

Compounds containing either the isoxazole or the benzenesulfonamide moiety have been shown to interrupt key cellular signaling pathways.

Prostaglandin (B15479496) Synthesis Pathway: The most well-documented pathway interruption by isoxazole-benzenesulfonamide derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. Valdecoxib, which is 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is a potent and selective inhibitor of COX-2. nih.gov By inhibiting COX-2, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. ada.orgdrugbank.com This interruption of the prostaglandin signaling pathway is the primary mechanism for its anti-inflammatory and analgesic effects.

Receptor Tyrosine Kinase (RTK) Signaling: Benzenesulfonamide derivatives have been identified as inhibitors of receptor tyrosine kinases, such as Tropomyosin receptor kinase A (TrkA). nih.gov These receptors are critical for regulating cell proliferation, survival, and migration. Inhibition of TrkA signaling by benzenesulfonamide analogs can induce cell death in cancer cells, such as glioblastoma, highlighting a pathway for their anticancer effects. nih.gov

Akt/GSK3β/β-Catenin Signaling Pathway: An isoxazole chalcone (B49325) derivative was found to modulate the Akt/GSK3β/β-catenin signaling pathway to enhance melanogenesis in melanoma cells. nih.gov This demonstrates that the isoxazole scaffold can be utilized to influence complex signaling cascades that control various cellular processes.

Target Identification and Validation Methodologies

A variety of biochemical assays are employed to identify and validate the molecular targets of drug candidates and to quantify their interaction. For compounds with an isoxazole-benzenesulfonamide structure, these assays are crucial for confirming their mechanism of action.

Enzyme Inhibition Assays: For compounds like Valdecoxib, the primary target is the COX-2 enzyme. Target engagement is confirmed using in vitro enzyme inhibition assays. These assays measure the ability of the compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes. The potency and selectivity are determined by calculating the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). The high selectivity of Valdecoxib for COX-2 over COX-1 was established through such assays. nih.gov

Fluorescent Thermal Shift Assay (FTSA): FTSA, or differential scanning fluorimetry (DSF), is a powerful technique used to confirm direct binding of a compound to its target protein. nih.gov The assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the compound stabilizes the protein, confirming a direct interaction. This method has been used to measure the binding affinity of benzenesulfonamide derivatives to target proteins like carbonic anhydrases. nih.gov

Receptor Binding and Activation Assays: For investigating interactions with receptors, cell-based assays are common. For instance, β-arrestin recruitment assays or G-protein activation assays can be used to monitor the activation of G-protein coupled receptors (GPCRs) like opioid receptors upon ligand binding. nih.gov These functional assays provide data on whether a compound acts as an agonist, antagonist, or allosteric modulator.

Electrophysiological Assays: For targets that are ion channels, such as AMPA receptors, the whole-cell patch-clamp technique is a fundamental method for validation. This electrophysiological method allows for the direct measurement of ion currents through the channel in the presence and absence of the test compound, providing detailed information on inhibition, activation, and modulation of the channel's gating properties. mdpi.comnih.gov

Table 2: Common Biochemical Assays for Target Validation

| Assay Type | Purpose | Example Application for Isoxazole/Benzenesulfonamide Derivatives |

|---|---|---|

| Enzyme Inhibition Assay | To measure the potency and selectivity of an enzyme inhibitor. | Determining IC₅₀ values for Valdecoxib against COX-1 and COX-2. nih.gov |

| Fluorescent Thermal Shift Assay (FTSA) | To confirm direct ligand-protein binding and measure affinity. | Quantifying the binding of benzenesulfonamide derivatives to carbonic anhydrases. nih.gov |

| Cell-Based Receptor Activation Assays | To determine functional activity (agonist/antagonist) at a receptor. | Assessing μ-opioid receptor activation. nih.gov |

Structural Biology Insights into Ligand-Target Complexes

Following a comprehensive search of scientific literature and structural databases, including the Protein Data Bank (PDB), no specific structural biology data, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, was found for "this compound" complexed with a biological target.

While the broader class of benzenesulfonamides has been extensively studied, particularly as inhibitors of carbonic anhydrases, and numerous crystal structures of various sulfonamide derivatives bound to these enzymes are available, specific structural information for the ligand-protein interactions of "this compound" is not publicly available at this time. nih.govnih.govmdpi.com These studies on related compounds generally show the sulfonamide group coordinating to the zinc ion in the active site of carbonic anhydrases, with the phenyl and substituent groups making further contacts with hydrophobic and hydrophilic residues, which dictates the inhibitor's affinity and selectivity. nih.govnih.govmdpi.com

Without experimental structural data for "this compound," a detailed analysis of its specific binding mode, key interactions with amino acid residues, and the conformational changes in the target protein upon binding cannot be provided. Such data is crucial for understanding the precise mechanism of action at a molecular level and for structure-based drug design efforts.

Further research, including co-crystallization of "this compound" with its putative biological target(s) or the use of advanced spectroscopic techniques, would be required to elucidate these structural insights.

Structure Activity Relationship Sar and Ligand Design

Impact of Substitutions on Benzenesulfonamide (B165840) Moiety on Activity and Selectivity

The benzenesulfonamide group is a critical pharmacophore in many biologically active compounds, often serving as a zinc-binding group in metalloenzymes. Modifications to the phenyl ring of this moiety can significantly influence the compound's interaction with its target, as well as its pharmacokinetic properties.

Research on related diarylheterocyclic compounds, such as the selective COX-2 inhibitor Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide), has established that the sulfonamide (-SO₂NH₂) or a methylsulfone (-SO₂Me) group at the para-position of the benzene (B151609) ring is crucial for COX-2 selectivity. This group is believed to interact with a secondary pocket in the COX-2 active site that is not readily accessible in the COX-1 isoform.

General SAR studies on benzenesulfonamide derivatives have shown that the nature and position of substituents on the benzene ring can modulate activity and selectivity. For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, the introduction of fluoro or methyl groups on the central phenyl ring led to a decrease in potency against the Keap1-Nrf2 protein-protein interaction chemijournal.com. This suggests that steric hindrance or altered electronic properties on the benzenesulfonamide ring can be detrimental to binding. In another study, it was noted that steric repulsion from ortho-substitutions on the phenyl ring could lead to an unfavorable conformational change of the sulfonamide, thereby reducing activity researchgate.net.

While specific SAR data for substitutions on the benzenesulfonamide ring of 2-(Isoxazol-4-yl)benzenesulfonamide is not extensively documented, principles from related scaffolds suggest that modifications must be carefully considered. Electron-donating or electron-withdrawing groups can alter the pKa of the sulfonamide nitrogen and the electronic character of the aromatic ring, influencing hydrogen bonding and electrostatic interactions with the target protein.

| Compound Series | Substitution on Benzenesulfonamide Ring | Effect on Activity | Reference Target/Assay |

| 1,4-bis(arylsulfonamido)benzene | Fluoro or Methyl | Decreased potency | Keap1-Nrf2 PPI |

| Benzene-1,4-disulfonamides | ortho-Fluoro | Decreased potency (attributed to steric repulsion) | Oxidative Phosphorylation Inhibition |

Role of Isoxazole (B147169) Ring Substituents in Biological Activity

Studies on other isoxazole-containing compounds have further highlighted the importance of these substituents. For example, in one series of isoxazole derivatives designed as anticancer agents, SAR analysis revealed that the presence of a fluorine or trifluoromethyl group at the para-position of a phenyl substituent on the isoxazole ring enhanced cytotoxic activity. This indicates that electron-withdrawing groups on the isoxazole's aryl substituent can be beneficial for certain biological activities.

| Compound Scaffold | Isoxazole Ring Substituent(s) | Position(s) | Observed Effect on Biological Activity |

| 4-(Isoxazol-4-yl)benzenesulfonamide (Valdecoxib) | Methyl, Phenyl | C5, C3 | Potent and selective COX-2 inhibition |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | p-Fluoro or p-Trifluoromethyl on C3-phenyl group | C3 | Promotes cytotoxicity against cancer cell lines |

| 3,4-Diarylisoxazoles (Valdecoxib analogs) | Various aryl groups (without sulfonamide) | C3, C4 | Selective COX-1 inhibition (reversal of selectivity) |

| Pyridinyl-isoxazole JNK inhibitors | Various alkyl/aryl groups | C5 | Improved selectivity over p38 kinase |

Modifications to the Linker Region and their SAR Implications

In the this compound scaffold, the isoxazole and benzenesulfonamide rings are connected by a direct covalent bond. This direct linkage creates a relatively rigid diaryl structure, which is a common feature in many selective COX-2 inhibitors. This rigidity helps to orient the two aromatic systems in a specific conformation that is favorable for binding to the target enzyme's active site.

The structure-activity relationship studies of related compounds, such as benzene-1,4-disulfonamides, have shown that the distance and orientation between key pharmacophoric groups are critical for potency researchgate.net. Replacing the para-substituted phenyl core with a meta-substituted one, or with a more flexible or differently shaped naphthalene core, resulted in a significant loss of activity researchgate.net. This suggests that the specific spatial arrangement afforded by the direct para-linkage is essential.

While systematic studies involving the insertion of flexible linkers (e.g., -CH₂-, -O-, -NH-) specifically between the isoxazole and benzenesulfonamide moieties of this scaffold are not widely reported, it can be inferred from related inhibitor classes that such modifications would likely have a profound impact. Introducing a flexible linker would increase the number of rotational bonds, potentially leading to a loss of the pre-organized conformation required for optimal binding and thus reducing activity. The entropic cost of "freezing" a flexible molecule into the correct binding pose within the receptor site is generally higher than for a more rigid analog. Therefore, the direct aryl-aryl linkage is likely a key design element for maintaining high affinity and selectivity in this class of compounds.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzenesulfonamide-based inhibitors, pharmacophore models consistently highlight several key features.

A common pharmacophore model for this class of compounds, particularly for enzyme inhibitors, typically includes:

A Hydrogen Bond Acceptor: Often corresponding to one of the sulfonyl oxygens.

A Hydrogen Bond Donor: The sulfonamide -NH group can act as a donor.

Aromatic/Hydrophobic Regions: The benzene ring of the sulfonamide and the isoxazole ring, along with its substituents, typically occupy hydrophobic pockets within the target's active site.

In a 3D-QSAR study on benzoxazole benzenesulfonamide derivatives, a successful pharmacophore model (AAADRR) was developed, comprising three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings chemijournal.com. This model underscores the importance of both hydrogen-bonding capabilities and the spatial arrangement of the aromatic systems for biological activity. The isoxazole ring in the target compound can contribute to the aromatic features and also contains hydrogen bond accepting nitrogen and oxygen atoms.

The design principle for many selective inhibitors based on this scaffold involves a central heterocyclic ring (like isoxazole) flanked by two aromatic rings. One of these rings bears the sulfonamide or a bioisosteric equivalent, which anchors the molecule in a specific region of the active site (e.g., the COX-2 secondary pocket), while the other aryl group explores additional binding interactions to enhance potency and selectivity.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage structural information from the biological target, often obtained through X-ray crystallography or homology modeling, to design more potent and selective inhibitors. Molecular docking is a key computational technique in this process, used to predict the binding mode and affinity of a ligand to its receptor.

For benzenesulfonamide derivatives, rational design has been successfully applied to develop isoform-selective inhibitors of enzymes like carbonic anhydrase (CA) nih.govresearchgate.net. Docking studies of benzenesulfonamide inhibitors into the active sites of different CA isoforms have revealed that subtle differences in amino acid residues lining the active site can be exploited to achieve selectivity researchgate.net. By designing inhibitor "tails" that extend from the core scaffold to interact with these non-conserved residues, selectivity can be dramatically improved. For instance, designing molecules with moieties that interact favorably with hydrophobic residues in the active site of a target isoform can enhance binding affinity for that specific target nih.gov.

In the context of COX-2 inhibitors, the design of compounds like Celecoxib and Valdecoxib was based on the structural differences between the COX-1 and COX-2 active sites. Docking simulations are frequently used to confirm that the sulfonamide group of new analogs can favorably occupy the selective side pocket of the COX-2 enzyme rsc.org. This structure-based approach allows for the design of new derivatives where the core scaffold is maintained, but peripheral substituents are modified to optimize interactions with the target, thereby enhancing potency and selectivity. This strategy often involves tethering known pharmacophores to the core structure to create hybrid molecules with improved biological profiles mdpi.com.

Synthesis and Biological Evaluation of Derivatives and Analogs

Design Principles for Novel Isoxazolyl Benzenesulfonamide (B165840) Analogs

The design of new analogs of 2-(isoxazol-4-yl)benzenesulfonamide is guided by established principles of medicinal chemistry, primarily centered on structure-activity relationship (SAR) studies. The core idea is to systematically alter the chemical structure to understand how these changes affect the compound's biological activity. Key strategies include modifying the isoxazole (B147169) ring, the benzenesulfonamide core, and the substituents on either of these moieties.

A crucial aspect of the design process is the "tail approach," where different functional groups or "tails" are added to the core structure. nih.govnih.gov These modifications can influence the compound's binding affinity to its target, as well as its selectivity for specific isoforms of an enzyme. nih.govnih.gov For instance, in the context of carbonic anhydrase inhibitors, active-site residues in the hydrophobic pocket, particularly at positions 92 and 131, play a critical role in determining the binding orientation and affinity of inhibitors, while the tail groups are instrumental in modulating isoform specificity. nih.govnih.gov

Another design principle involves the isosteric replacement of functional groups. This strategy entails substituting a group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, replacing a ureido moiety with a thiazol-4-one heterocyclic ring can be explored to integrate different structural features and investigate their impact on efficacy.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to predict the binding modes and biological potential of designed analogs. nih.govnih.gov These in silico tools help in prioritizing the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.

Synthesis of Libraries of Analogs for SAR Exploration

To systematically explore the structure-activity relationships of this compound, the synthesis of compound libraries is a cornerstone. These libraries consist of a series of structurally related analogs where specific parts of the molecule are varied in a controlled manner. Several synthetic strategies are employed to generate these libraries efficiently.

Parallel synthesis is a common technique used to produce a large number of individual compounds simultaneously. nih.govuniroma1.it This method allows for the rapid generation of a library of analogs, which can then be screened for biological activity. For instance, a 136-member library of isoxazole-containing pyrazoles was synthesized in a solution-phase parallel format, demonstrating the feasibility of creating diverse sets of related compounds for high-throughput screening. nih.gov

Combinatorial chemistry techniques, such as the "split and mix" approach, enable the synthesis of vast numbers of compounds in a mixture-based format. uniroma1.itnih.gov While this method can generate immense chemical diversity, it requires deconvolution strategies to identify the active compound(s) within a mixture. uniroma1.it

Specific synthetic reactions are adapted for library synthesis. For example, the Baylis-Hillman reaction, Michael addition, reductive amination, and alkylation reactions have been utilized to create highly functionalized isoxazole-based libraries. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing isoxazolyl benzenesulfonamides, often leading to shorter reaction times and improved yields.

The synthesis of the core this compound can be achieved by reacting 2-(isoxazol-4-yl)benzenesulfonyl chloride with concentrated ammonium (B1175870) hydroxide (B78521) in a suitable solvent like tetrahydrofuran (B95107). prepchem.com This foundational reaction can then be adapted to introduce a wide range of amines, leading to a diverse library of N-substituted analogs for SAR studies.

Introduction of Heterocyclic Rings and Other Moieties

To expand the chemical space and explore new interactions with biological targets, various heterocyclic rings and other chemical moieties are introduced into the this compound scaffold. This strategy aims to improve potency, selectivity, and other pharmacological properties.

Thiazole (B1198619) and Thiophene (B33073) Moieties: The incorporation of sulfur-containing heterocycles like thiazole and thiophene has been explored. For example, benzenesulfonamide derivatives bearing a thiazole ring have been synthesized and evaluated for their biological activities. nih.govresearchgate.net The synthesis often involves the reaction of a substituted aminothiazole with a benzenesulfonyl chloride derivative. nih.gov Similarly, thiophene derivatives have been coupled with sulfonamides to generate novel compounds with potential anticancer activity. researchgate.net

Triazole Rings: 1,2,3-Triazole rings are another class of heterocycles that have been incorporated into benzenesulfonamide structures. A library of benzenesulfonamides bearing 1,2,3-triazole rings with various functional groups like esters, carboxylic acids, and amides has been synthesized and shown to possess inhibitory activity against human carbonic anhydrase isoforms. nih.gov

Benzimidazole (B57391) Scaffold: The fusion of a benzimidazole ring system to the benzenesulfonamide core is a strategy to enhance biological activity. nih.govnih.govresearchgate.net Benzimidazole-sulfonyl hybrids have been synthesized and shown to possess a broad spectrum of activities. nih.gov The synthesis typically involves the condensation reaction of o-phenylenediamine (B120857) with a carboxylic acid derivative of the sulfonamide. nih.gov

The introduction of these diverse heterocyclic systems can significantly impact the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

Synthesis of Prodrug Forms and their Mechanistic Conversion

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. For isoxazolyl benzenesulfonamides, several prodrug strategies can be envisioned.

N-Acylated Sulfonamides: One common approach is the N-acylation of the sulfonamide group. prepchem.com This modification can improve the physicochemical properties of the parent drug. The resulting N-acylsulfonamide can be designed to be cleaved by esterases or other enzymes in the body to release the active sulfonamide. The synthesis involves reacting the sulfonamide with an appropriate acylating agent.

Enzyme-Labile Linkers: Prodrugs can be designed with specific linkers that are susceptible to cleavage by enzymes that are overexpressed in target tissues, such as tumors. frontiersin.org This allows for targeted drug release. For example, a prodrug can be designed with a linker that is cleaved by specific enzymes, followed by a 1,6-elimination reaction to release the active drug. nih.gov

Hypoxia-Activated Prodrugs: For targeting hypoxic tumors, prodrugs can be designed to be activated under low oxygen conditions. These prodrugs often contain a "trigger" moiety that is reduced by enzymes prevalent in hypoxic environments, leading to the release of the active drug.

The conversion of the prodrug to the active drug is a critical step. The mechanism of conversion is dependent on the type of prodrug linker used. For N-acylated sulfonamides, hydrolysis by esterases is a common activation pathway. For more complex systems, the activation may involve a cascade of reactions initiated by a specific enzymatic cleavage. frontiersin.orgnih.gov

Polymeric and Conjugated Forms of Isoxazolyl Benzenesulfonamides

To improve the pharmacokinetic profile, enhance solubility, and potentially achieve targeted delivery, this compound and its analogs can be conjugated to polymers.

Polyethylene (B3416737) Glycol (PEG) Conjugates: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to increase the half-life and reduce the immunogenicity of therapeutic agents. nih.govauburn.eduresearchgate.netmdpi.comnih.gov PEG-conjugated isoxazolyl benzenesulfonamides can be synthesized by reacting a functionalized PEG derivative with a suitable reactive handle on the sulfonamide molecule. For instance, an amino group on the benzenesulfonamide analog could be reacted with an activated PEG ester. nih.gov

Dextran (B179266) Conjugates: Dextran, a biocompatible and water-soluble polysaccharide, can also be used as a carrier for drug conjugation. nih.govbiosyn.commdpi.comnih.govmdpi.com Dextran conjugates can be prepared by various methods, including the periodate (B1199274) oxidation method, which generates aldehyde groups on the dextran that can then be coupled to an amino-functionalized drug via reductive amination. nih.govnih.gov

The synthesis of these polymeric conjugates involves well-established bioconjugation chemistries. The choice of polymer and the linking strategy depends on the desired properties of the final conjugate. Characterization of these conjugates typically involves techniques like gel filtration chromatography, NMR spectroscopy, and mass spectrometry to confirm the successful conjugation and to determine the drug-to-polymer ratio.

Future Research Directions and Research Gaps

Exploration of New Biological Targets for Isoxazolyl Benzenesulfonamides

While much of the research on isoxazolyl benzenesulfonamides has centered on established targets like carbonic anhydrases, the structural versatility of this scaffold suggests a broader potential range of biological activity. nih.govnih.gov Future investigations should prioritize the exploration of novel protein targets to unlock new therapeutic applications. The isoxazole (B147169) ring, a key component of many bioactive molecules, is known to interact with a variety of enzymes and receptors. espublisher.comnih.govresearchgate.net

A promising avenue of research is the investigation of these compounds as inhibitors of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. Some isoxazole derivatives have already shown potential as inhibitors of targets like VEGFR2 and EGFR-TK. nih.govnih.gov Furthermore, the potential of isoxazolyl benzenesulfonamides to modulate the activity of heat shock proteins (HSPs), such as HSP90, warrants investigation, given the role of these proteins in cancer cell survival. researchgate.netbioworld.com The exploration of these and other novel targets could significantly expand the therapeutic utility of this class of compounds. It is also known that sulfonamides can interact with targets other than carbonic anhydrases, which could lead to polypharmacological effects or off-target activities that merit further study. nih.gov

Development of Advanced Computational Models for Prediction and Design

The integration of advanced computational models is poised to revolutionize the design and optimization of isoxazolyl benzenesulfonamide (B165840) analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are becoming indispensable tools in modern drug discovery.

QSAR models can establish mathematical relationships between the chemical structure of isoxazolyl benzenesulfonamide derivatives and their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. Molecular docking studies provide insights into the binding modes of these compounds within the active sites of their target proteins. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. The use of computational tools to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also critical for the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Innovative Synthetic Methodologies for Complex Analogs

The development of novel and efficient synthetic routes is paramount for generating diverse libraries of isoxazolyl benzenesulfonamide analogs for biological screening. nih.govfigshare.com Future research should focus on innovative methodologies that allow for the facile introduction of a wide range of substituents onto both the isoxazole and benzenesulfonamide rings.

Recent advancements in synthetic organic chemistry, such as transition metal-catalyzed cross-coupling reactions and "click chemistry," offer powerful tools for the construction of complex molecular architectures. nih.govnih.gov For instance, the use of copper(I)-catalyzed reactions under ultrasonic conditions has been shown to be an efficient method for the synthesis of multi-substituted isoxazoles bearing a sulfonamide skeleton. figshare.com The development of strategies for the direct functionalization of the isoxazole ring is also an area of active research. nih.gov These innovative synthetic approaches will be instrumental in creating a new generation of isoxazolyl benzenesulfonamide derivatives with improved potency, selectivity, and drug-like properties. mdpi.com

Investigation of Specific Isomers and their Unique Activities

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, a significant research gap exists in the investigation of the specific isomers of 2-(isoxazol-4-yl)benzenesulfonamide and its derivatives. The synthesis and biological evaluation of individual enantiomers and diastereomers are crucial for understanding their unique pharmacological profiles.

It is well-established that different isomers of a compound can exhibit distinct potencies, selectivities, and even different mechanisms of action. Future research should involve the development of stereoselective synthetic methods or the use of chiral separation techniques to isolate and characterize the individual isomers of isoxazolyl benzenesulfonamides. The subsequent evaluation of these pure isomers against a panel of biological targets will provide a more nuanced understanding of their structure-activity relationships and could lead to the identification of more potent and selective drug candidates with improved therapeutic indices.

Synergistic Effects in Combination Research (Excluding Clinical Combinations)

The investigation of the synergistic effects of isoxazolyl benzenesulfonamides in combination with other therapeutic agents represents a promising preclinical research direction. nih.govnih.gov By targeting multiple pathways simultaneously, combination therapies can often achieve greater efficacy and overcome drug resistance.

Future in vitro and in vivo studies should explore the potential for isoxazolyl benzenesulfonamides to enhance the activity of existing anticancer drugs, antibiotics, or other therapeutic agents. For example, research could focus on whether these compounds can sensitize cancer cells to conventional chemotherapeutics or reverse multidrug resistance. nih.gov Investigating combinations that target different components of a signaling pathway or complementary cellular processes could reveal novel and effective therapeutic strategies.

Application of Advanced Biophysical Techniques for Mechanistic Insights

A deeper understanding of the molecular mechanisms by which isoxazolyl benzenesulfonamides exert their biological effects is essential for their rational design and optimization. The application of advanced biophysical techniques can provide invaluable insights into the interactions between these compounds and their biological targets.

Techniques such as X-ray crystallography can be employed to determine the three-dimensional structure of isoxazolyl benzenesulfonamides bound to their target proteins, revealing the precise binding mode and key molecular interactions. Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity and kinetics of these interactions in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the conformational changes that occur in both the compound and the target protein upon binding. The integration of these powerful techniques will be instrumental in elucidating the structure-activity relationships and guiding the development of next-generation isoxazolyl benzenesulfonamide-based therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Isoxazol-4-yl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between anthranilic acid derivatives and isothiocyanato-benzenesulfonamide under reflux in alcohol solvents (e.g., ethanol or methanol). Key intermediates are characterized using -NMR, -NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity. For example, in analogous sulfonamide syntheses, coupling reactions yield products with >85% purity, verified by HPLC and melting point analysis .

Q. Which analytical techniques are recommended for assessing purity and stability of this compound derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Nuclear magnetic resonance (NMR) spectroscopy is critical for detecting degradation products or tautomeric forms, especially in sulfonamide derivatives prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use SHELXL for refinement to handle twinning or disorder, common in sulfonamide crystals due to flexible substituents. WinGX can validate data quality by analyzing R-factors and residual electron density maps. For example, SHELXL’s TWIN/BASF commands correct for twinning artifacts, while PLATON’s ADDSYM detects missed symmetry operations .

Q. What strategies optimize structure-activity relationship (SAR) studies for isoxazole-linked benzenesulfonamides in drug discovery?

- Methodological Answer : Systematic substitution at the isoxazole ring (e.g., methyl, trifluoromethyl groups) and benzenesulfonamide para-positions is analyzed via in vitro bioassays. Molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 6YH for ligand-protein interactions) identifies key binding residues. For instance, bulky substituents on isoxazole improve selectivity for kinase targets by reducing off-target binding .

Q. How do electronic effects of substituents influence the biological activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) quantify electronic parameters (HOMO-LUMO gaps, electrostatic potential maps). Tools like Multiwfn visualize electron localization/delocalization, correlating with antibacterial or antiviral efficacy. Electron-withdrawing groups (e.g., -CF) on the isoxazole ring enhance electrophilicity, improving enzyme inhibition .

Q. What experimental approaches validate the mechanism of action in anti-herpetic benzenesulfonamide derivatives?

- Methodological Answer : Time-of-addition assays and reverse transcription-PCR (RT-PCR) distinguish viral entry vs. replication inhibition. For HSV-1, compounds like (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzenesulfonamide show IC values <10 μM via plaque reduction assays. Confocal microscopy confirms disruption of viral capsid assembly .

Q. How is coordination chemistry applied to study metal interactions with this compound?

- Methodological Answer : Titration calorimetry (ITC) and UV-Vis spectroscopy determine binding constants (K) with transition metals (e.g., Cu, Zn). X-ray crystallography reveals octahedral or tetrahedral geometries in complexes. For example, sulfonamide-nitrogen and isoxazole-oxygen act as bidentate ligands, forming stable chelates with antibacterial synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.